molecular formula C13H26N2 B13636761 n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine

Cat. No.: B13636761
M. Wt: 210.36 g/mol
InChI Key: XBYIFMKFUHTDTK-UHFFFAOYSA-N
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Description

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine is a tertiary amine featuring a cyclopropanamine moiety connected via a propyl linker to a 2,6-dimethylpiperidine group. The cyclopropane ring introduces steric strain, which may influence conformational stability and receptor binding.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]cyclopropanamine

InChI

InChI=1S/C13H26N2/c1-11-5-3-6-12(2)15(11)10-4-9-14-13-7-8-13/h11-14H,3-10H2,1-2H3

InChI Key

XBYIFMKFUHTDTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCNC2CC2)C

Origin of Product

United States

Preparation Methods

The synthesis of n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine Cyclopropanamine + propyl linker 2,6-Dimethylpiperidine ~237.36* High lipophilicity; potential CNS activity
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine + propyl linker 3-Chlorophenoxy 225.71 Electron-withdrawing Cl; possible metabolic stability
Piperazinyl derivatives (1c, 2c) Betulinamide/ursolamide + propyl linker Piperazine + acetyl/protected groups N/A Antimalarial activity (IC50: 175–220 nM)
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Quaternary ammonium + propyl linker Perfluorooctanoyl N/A Surfactant properties; persistence in environment

*Calculated based on formula C13H26N2.

Key Observations:
  • Piperidine vs. Piperazine: The 2,6-dimethylpiperidine group in the main compound lacks the second nitrogen present in piperazine derivatives (e.g., 1c, 2c), which are associated with enhanced antimalarial activity (IC50 ~175–220 nM) .
  • Cyclopropane vs. Chlorophenoxy: The cyclopropane ring in the main compound introduces steric strain, which may improve binding selectivity compared to the planar, electron-deficient 3-chlorophenoxy group in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine .
  • Lipophilicity: The 2,6-dimethylpiperidine group likely increases lipophilicity compared to polar substituents like perfluorooctanoyl or chlorophenoxy, favoring blood-brain barrier penetration for CNS targets.

Physicochemical and Environmental Considerations

  • Solubility : The main compound’s lipophilicity may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like perfluorinated ammonium salts .
  • Environmental Impact : Unlike perfluorinated compounds (e.g., ENCS in ), the absence of fluorine in the main compound reduces bioaccumulation risks, making it more environmentally benign .

Biological Activity

N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2C_{13}H_{26}N_2, with a molecular weight of approximately 210.36 g/mol. The compound features a cyclopropanamine core and a 2,6-dimethylpiperidine substituent, which may influence its pharmacological properties significantly.

Property Value
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that can be optimized based on available reagents. General synthetic approaches may include:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Amine Substitution : Introducing the 2,6-dimethylpiperidine group via nucleophilic substitution.

Further optimization can enhance yield and purity, making the compound more accessible for biological studies.

Preliminary investigations into the biological mechanisms of this compound suggest potential interactions with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an allosteric modulator of nAChRs, influencing neurotransmission and offering therapeutic potential in neurological disorders .
  • Dihydroorotate Dehydrogenase (DHODH) : Research indicates that similar compounds targeting DHODH can be effective against malaria .

Case Studies and Research Findings

  • Neuropharmacology : A study highlighted the effects of related compounds on cognitive functions, suggesting that modifications in the piperidine structure can enhance binding affinity to nAChRs .
  • Antimalarial Activity : Compounds with structural similarities have shown promising results in inhibiting DHODH, paving the way for further exploration of this compound as a potential antimalarial agent .
  • Binding Affinity Studies : Initial binding studies indicate that the unique combination of cyclopropane and piperidine rings may confer distinct pharmacological properties compared to other similar compounds .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound Name Structure Unique Features
1-(2,6-Dimethylpiperidin-1-yl)-propan-1-oneStructureKetone functional group
3-(4-Methylpiperidin-1-yl)-propanamineStructureDifferent piperidine substitution
N-(3-(4-Methylpiperidin-1-yl)-propyl)-cyclobutanamineStructureCyclobutane instead of cyclopropane

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